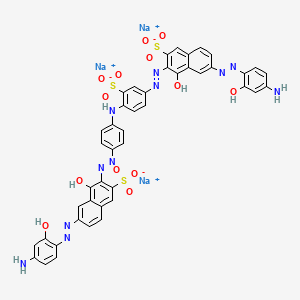
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-2-hydroxyphenyl. This involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form the first azo linkage.
Subsequent Diazotization and Coupling: This process is repeated with additional aromatic amines and coupling components to build the complex structure of the dye.
Final Product Formation: The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the trisodium salt form of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: The sulphonate groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amino derivatives with potential changes in solubility and color.
Substitution: Modified dyes with different functional groups, potentially altering their application properties.
科学的研究の応用
Chemistry
Analytical Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Synthetic Chemistry: Employed in the synthesis of other complex organic compounds.
Biology
Histology: Utilized as a staining agent for biological tissues, aiding in the visualization of cellular structures.
Medicine
Diagnostic Tools: Incorporated in diagnostic assays and tests due to its colorimetric properties.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Printing: Used in inks for printing applications.
作用機序
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets include various substrates in analytical and diagnostic applications. The pathways involved often include interactions with other chemical species that result in color changes, making it useful as an indicator.
類似化合物との比較
Similar Compounds
- Trisodium 4-((4-amino-2-hydroxyphenyl)azo)-3-hydroxy-2-naphthalenesulphonate
- Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-4-hydroxy-3-sulphonatonaphthalene-2-sulphonate
Uniqueness
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its complex structure, which provides enhanced stability and a broader range of color properties compared to simpler azo dyes. This makes it particularly valuable in applications requiring high-performance dyes.
特性
CAS番号 |
79057-88-8 |
|---|---|
分子式 |
C44H30N11Na3O13S3 |
分子量 |
1085.9 g/mol |
IUPAC名 |
trisodium;6-[(4-amino-2-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(4-amino-2-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H33N11O13S3.3Na/c45-24-3-12-33(36(56)17-24)52-49-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)54-48-27-9-7-26(8-10-27)47-35-14-11-30(21-38(35)69(60,61)62)51-55-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)50-53-34-13-4-25(46)18-37(34)57;;;/h1-21,47,56-59H,45-46H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 |
InChIキー |
VBESMCXNVSSFNS-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


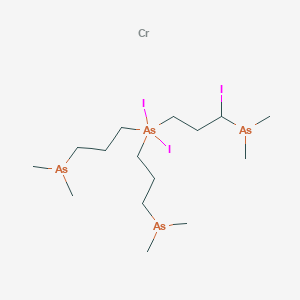
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
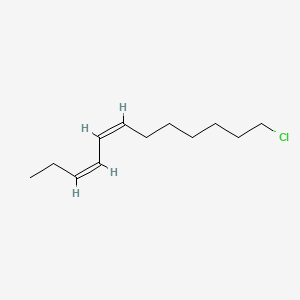
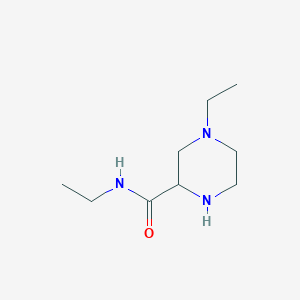
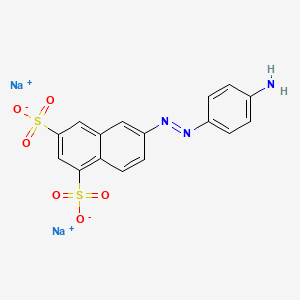
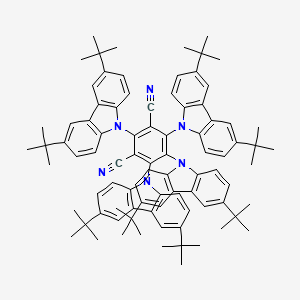
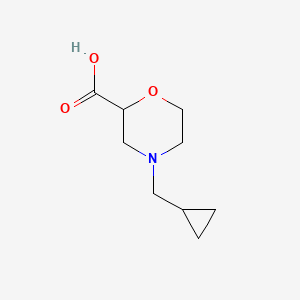
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
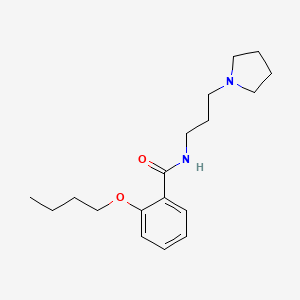
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

